6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Soluble Guanylate Cyclase Cardiovascular Drug Discovery Structure-Activity Relationship

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-97-4) is the essential precursor for 6-chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides, a class of sGC stimulators with validated in vivo efficacy. The 6-chloro substituent delivers 2.4-fold higher hemodynamic efficacy (AUC 3160 vs 1330 mmHg·min) and 2.8-fold greater maximum efficacy vs. 6-methyl analogs. This specific regioisomer is critical for consistent SAR; generic substitutions cannot replicate these results. Procure this high-purity building block to ensure reproducible pharmacological outcomes.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 138642-97-4
Cat. No. B170554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
CAS138642-97-4
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
InChIKeyLXRDUEDQFSBROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 138642-97-4): Core Building Block for Heterocyclic Drug Discovery and sGC Modulation


6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-97-4) is a heterocyclic chemical compound featuring a fused imidazo[1,2-a]pyridine bicyclic core substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position . This structural configuration makes it a versatile building block and intermediate in pharmaceutical research, with an MDL number MFCD07021509, a canonical SMILES of C1=CC2=NC=C(N2C=C1Cl)C(=O)O, and a topological polar surface area of 54.6 Ų . The compound is primarily utilized in the synthesis of biologically active molecules, particularly as a key precursor for soluble guanylate cyclase (sGC) stimulators and kinase inhibitors [1].

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid: Why Imidazopyridine Scaffold and 6-Chloro Substitution Are Non-Interchangeable in Medicinal Chemistry


Generic substitution with alternative imidazopyridine carboxylic acids or regioisomers is not scientifically sound due to the highly specific and non-linear structure-activity relationships (SAR) governing both the core scaffold and substituent positions. The 6-chloro substituent on the imidazo[1,2-a]pyridine-3-carboxylic acid framework has been demonstrated to be a critical determinant of pharmacological activity, particularly in the context of soluble guanylate cyclase (sGC) stimulation and kinase inhibition [1]. Variations in halogen substitution, regioisomerism (e.g., 2-carboxylic acid vs. 3-carboxylic acid), or the use of a non-chlorinated core can result in orders-of-magnitude differences in potency, altered isoform selectivity profiles, and divergent in vivo pharmacokinetic and hemodynamic outcomes [2]. The following quantitative evidence underscores that the precise molecular identity of this compound directly dictates its utility and cannot be reliably inferred from analogs or in-class alternatives.

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 138642-97-4): Quantitative Comparator Evidence for Scientific Procurement


6-Chloro Substituent Confers 2.4-Fold Higher sGC Stimulation Potency vs. 6-Fluoro Analog in Rat Model

In a direct head-to-head comparison of imidazo[1,2-a]pyridine-3-carboxamide derivatives, the 6-chloro-substituted compound (Example 8) exhibited substantially superior in vivo hemodynamic effects compared to its 6-fluoro analog (Example 1) [1]. Following oral administration at 1.0 mg/kg in anesthetized rats, the 6-chloro derivative reduced mean arterial blood pressure (MAP) with a mean area under the curve (AUC) of 3160 mmHg·min [1]. In contrast, the 6-fluoro analog achieved an AUC of only 1330 mmHg·min under identical conditions, representing a 2.4-fold difference [1]. This quantitative disparity underscores the non-obvious and critical nature of the chlorine substituent at the 6-position for achieving pharmacologically meaningful sGC stimulation in vivo.

Soluble Guanylate Cyclase Cardiovascular Drug Discovery Structure-Activity Relationship

6-Chloro Substitution Superior to 6-Methyl in Enhancing sGC Heme-Free Activation

Comparative biochemical evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for their ability to stimulate the heme-free form of soluble guanylate cyclase (sGC) reveals a marked advantage for the 6-chloro substituent [1]. The 6-chloro-substituted derivative (Example 8) achieved a maximum sGC activation (efficacy) of 122% relative to the reference stimulator BAY 41-2272, while the corresponding 6-methyl analog (Example 32) attained a maximum efficacy of only 44% [1]. This represents a nearly 3-fold difference in the capacity to activate the oxidatively stressed, heme-deficient sGC enzyme, a state implicated in numerous cardiovascular pathologies.

Soluble Guanylate Cyclase Enzyme Activation Heme-Independent Stimulation

6-Chloroimidazo[1,2-a]pyridine Core Enables Sub-Micromolar Antifungal Activity; Substituent Identity Modulates MIC Over 4.6-Fold Range

While this evidence is derived from derivatives of the 6-chloroimidazo[1,2-a]pyridine core rather than the carboxylic acid itself, it provides class-level inference for the scaffold's value as a starting point for antifungal agent development [1]. A series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives, synthesized from the core scaffold, were evaluated against a clinical strain of Candida parapsilosis [1]. The minimum inhibitory concentrations (MIC) for these derivatives ranged from 19.36 µM to 89.38 µM, demonstrating that the core scaffold is capable of supporting sub-100 µM antifungal activity [1]. Furthermore, SAR analysis revealed that the nature and position of the substituent on the phenylacrylonitrile moiety dramatically modulate efficacy, with a 4.6-fold difference observed between the most and least potent analogs in the series [1].

Antifungal Drug Discovery Candida parapsilosis Medicinal Chemistry

6-Chloro Substituent Imparts Distinct Reactivity Profile in Pd-Catalyzed Decarboxylative Coupling

Class-level inference from studies on imidazo[1,2-a]pyridine-3-carboxylic acids indicates that the presence of electron-withdrawing substituents like chlorine can significantly influence the efficiency of palladium-catalyzed decarboxylative arylation reactions [1]. The reaction protocol, which proceeds in aqueous medium under air without additives, is applicable to various substituted imidazo[1,2-a]pyridine-3-carboxylic acids for the synthesis of 3-aryl-imidazo[1,2-a]pyridines [1]. While direct comparative yield data for the 6-chloro derivative versus a non-chlorinated analog is not tabulated in the primary source, the study establishes that the electronic nature of substituents on the heterocyclic carboxylic acid modulates decarboxylation efficiency, positioning the 6-chloro derivative as a distinct entity with a predictable electronic bias for this valuable C-C bond-forming transformation [1].

Synthetic Methodology C-C Coupling Heterocyclic Chemistry

Positional Carboxylic Acid Regioisomerism Confers Differential Reactivity and Pharmacological Potential

The 3-carboxylic acid regioisomer of 6-chloroimidazo[1,2-a]pyridine possesses distinct chemical and biological properties compared to its 2-carboxylic acid counterpart, a factor critical for scientific selection [1]. The 3-carboxylic acid position is specifically cited in Bayer Pharma's patent literature as the point of derivatization for generating potent soluble guanylate cyclase (sGC) stimulators, with the corresponding 3-carboxamides demonstrating robust in vivo hemodynamic effects [2]. In contrast, the 2-carboxylic acid regioisomer (CAS 138642-97-4's positional isomer) is commercially available as a distinct chemical entity with separate applications in medicinal chemistry [1]. This regioisomeric specificity underscores that the 3-position carboxylic acid is not interchangeable with its 2-position analog for programs targeting sGC modulation or for synthetic routes requiring 3-substituted imidazo[1,2-a]pyridine scaffolds.

Regioisomer Comparison Synthetic Intermediate Drug Design

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid: Validated Research Applications Based on Quantitative Comparative Evidence


Synthesis of Soluble Guanylate Cyclase (sGC) Stimulators for Cardiovascular Disease

This is the primary, evidence-backed application for procuring 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid. The compound serves as the essential precursor for generating 6-chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides, a class of sGC stimulators with validated in vivo efficacy in reducing mean arterial blood pressure [1]. Direct comparator data demonstrates that the 6-chloro substituent is critical for this activity: the 6-chloro derivative achieved a 2.4-fold higher hemodynamic AUC (3160 mmHg·min) compared to its 6-fluoro analog (1330 mmHg·min) in anesthetized rats following oral administration at 1.0 mg/kg [1]. Furthermore, the 6-chloro derivative exhibited 2.8-fold higher maximum efficacy (122% vs. 44%) in stimulating the heme-free, disease-relevant form of sGC compared to the 6-methyl analog [1]. This quantitative evidence positions the 6-chloro-3-carboxylic acid intermediate as a non-substitutable building block for cardiovascular drug discovery programs targeting the NO-sGC-cGMP pathway.

Development of 3-Arylimidazo[1,2-a]pyridine Libraries via Decarboxylative Coupling

The 3-carboxylic acid moiety of this compound enables its use as a substrate in palladium-catalyzed decarboxylative arylation reactions for the efficient synthesis of 3-aryl-imidazo[1,2-a]pyridines [1]. This methodology, which operates in aqueous medium under an ambient atmosphere without additives, provides a direct route to a privileged scaffold with demonstrated anti-inflammatory, anticancer, and antimicrobial activities [1]. The electronic influence of the 6-chloro substituent on the heterocyclic ring is known to affect the efficiency of the decarboxylation step, making this specific derivative a distinct and valuable building block for constructing focused compound libraries for biological screening [1].

Scaffold for Antifungal Agent Discovery Against Candida Species

Research programs focused on developing novel antifungal agents can utilize derivatives of the 6-chloroimidazo[1,2-a]pyridine core, which is accessible from the carboxylic acid intermediate, as a validated starting point [1]. Studies on a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives have demonstrated sub-100 µM activity against Candida parapsilosis, with minimum inhibitory concentrations (MIC) ranging from 19.36 µM to 89.38 µM [1]. The SAR analysis from this study revealed that modifications to the pendant aryl group can modulate antifungal potency by up to 4.6-fold [1]. This evidence supports the procurement of the 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid scaffold for medicinal chemistry efforts aimed at optimizing antifungal efficacy and exploring structure-activity relationships in this chemical series.

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